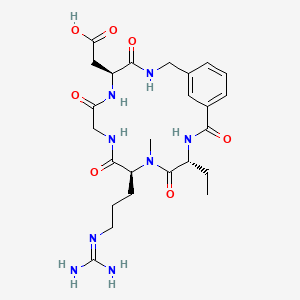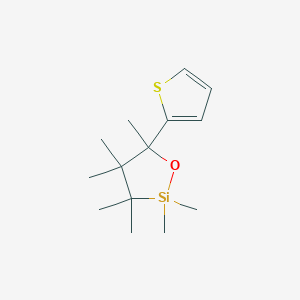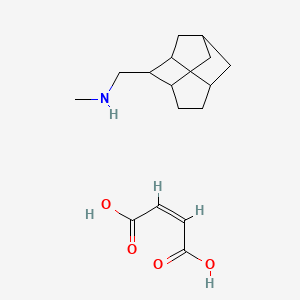
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is a complex organic compound with a unique structure It belongs to the class of methanoindanes, which are characterized by a bridged ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate typically involves multiple steps. One common method includes the initial formation of the methanoindane core, followed by functionalization to introduce the methylamine and N-methyl groups. The final step involves the formation of the maleate salt. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydro-4,7-methanoindan-2,5-dimethanol
- Protoadamantane
- Isoadamantane
Uniqueness
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
59177-78-5 |
|---|---|
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-methyl-1-(7-tricyclo[4.3.1.03,8]decanyl)methanamine |
InChI |
InChI=1S/C12H21N.C4H4O4/c1-13-7-12-10-3-2-9-4-8(5-10)6-11(9)12;5-3(6)1-2-4(7)8/h8-13H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
ALGSTNZPXIHUIG-BTJKTKAUSA-N |
SMILES isomérico |
CNCC1C2CCC3C1CC(C3)C2.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CNCC1C2CCC3C1CC(C3)C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
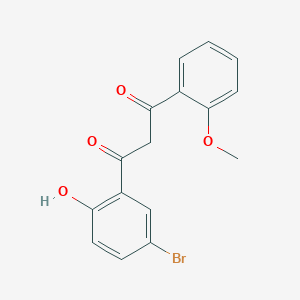
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
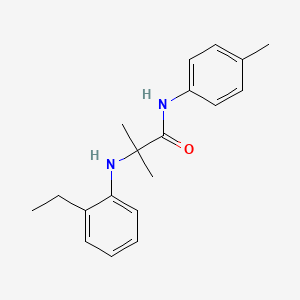

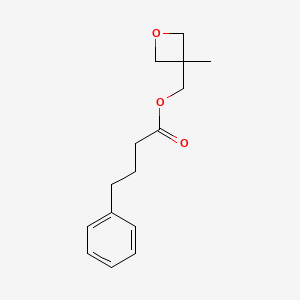
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
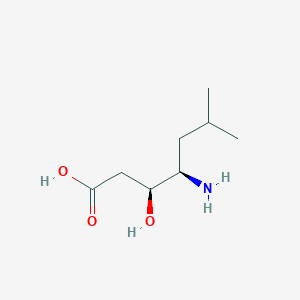
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
